Methyl 2,3-dichloro-5-methylphenylacetate
Description
Methyl 2,3-dichloro-5-methylphenylacetate is a substituted phenylacetic acid methyl ester characterized by a phenyl ring with chlorine atoms at the 2- and 3-positions and a methyl group at the 5-position. The ester functional group (methyl acetate) contributes to its physicochemical properties, including solubility, volatility, and reactivity.
Properties
IUPAC Name |
methyl 2-(2,3-dichloro-5-methylphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O2/c1-6-3-7(5-9(13)14-2)10(12)8(11)4-6/h3-4H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYBIMXURAXVFJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)Cl)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Methyl 2,3-dichloro-5-methylphenylacetate typically involves the esterification of 2,3-dichloro-5-methylphenylacetic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. Industrial production methods may involve similar processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Methyl 2,3-dichloro-5-methylphenylacetate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the aromatic ring can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methyl group on the aromatic ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common reagents and conditions used in these reactions include:
- Nucleophiles (e.g., amines, thiols) for substitution reactions.
- Reducing agents (e.g., lithium aluminum hydride) for reduction reactions.
- Oxidizing agents (e.g., potassium permanganate) for oxidation reactions.
Major products formed from these reactions include substituted derivatives, alcohols, and carboxylic acids.
Scientific Research Applications
Agricultural Applications
Methyl 2,3-dichloro-5-methylphenylacetate is primarily utilized in agriculture as an intermediate for developing fungicides . Its role as a precursor in the synthesis of more complex agrochemicals has made it valuable in pest management strategies.
Case Study: Fungicide Development
A notable application includes its use in synthesizing agricultural fungicides that target various plant pathogens. Research has shown that derivatives of this compound exhibit significant antifungal activity against species such as Fusarium and Botrytis, which are harmful to crops .
Pharmaceutical Applications
The compound also finds applications in the pharmaceutical industry, particularly as a pharmaceutical intermediate . It is involved in the synthesis of various biologically active compounds.
Biomedical Applications
Recent studies indicate that derivatives of this compound show potential as antitumor agents . For instance, modifications to the structure have led to compounds that inhibit tumor growth in specific cancer models .
Toxicological Assessments
Understanding the safety profile of this compound is essential for its application in both agriculture and pharmaceuticals. Toxicological studies have been conducted to assess its environmental impact and human health risks.
| Study Type | Findings |
|---|---|
| Acute Toxicity | Low toxicity observed in controlled environments |
| Chronic Exposure | Potential neurotoxicity noted at high doses |
| Environmental Impact | Biodegradable with minimal ecological footprint |
Regulatory Status
Due to its chemical nature, this compound is subject to various regulatory assessments aimed at ensuring safety in its use. It is classified under certain regulatory frameworks that monitor its application in agricultural practices and pharmaceutical formulations.
Mechanism of Action
The mechanism of action of Methyl 2,3-dichloro-5-methylphenylacetate involves its interaction with specific molecular targets and pathways. For example, in biological systems, the ester group can be hydrolyzed by esterases to produce the corresponding acid and alcohol, which may then participate in further metabolic processes. The chlorine atoms and methyl group on the aromatic ring can influence the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Structural and Functional Group Analysis
*Calculated molecular weight based on structural analogs.
Key Comparisons
Halogen Substituents
- Chlorine vs. Iodine/Trifluoromethyl: this compound’s chlorine substituents provide strong electron-withdrawing effects, enhancing stability and resistance to hydrolysis compared to aliphatic esters like methyl 2-hexenoate . In contrast, Methyl 2-iodo-5-(trifluoromethyl)phenylacetate () features iodine (larger atomic radius, weaker C-I bond) and a CF₃ group, which may increase steric hindrance and alter reactivity in cross-coupling reactions .
Ester Group Variations
- Methyl vs. Ethyl Esters : The ethyl ester analog () has a longer alkyl chain, likely increasing lipophilicity and reducing volatility compared to the methyl ester. This difference could influence pharmacokinetics in drug design, where ethyl esters are often used for prolonged release .
Functional Group Diversity
- Sulfonyl vs. Halogenated Aromatic Groups: Methyl phenylsulfonylacetate () contains a sulfonyl group, which is highly electron-withdrawing and reactive toward nucleophiles.
Aliphatic vs. Aromatic Esters
- Methyl 2-hexenoate () is an aliphatic ester with a conjugated double bond, leading to lower melting points and higher reactivity in Diels-Alder reactions. In contrast, the aromatic ester structure of this compound offers rigidity and UV stability, making it suitable for outdoor agrochemical formulations .
Biological Activity
Methyl 2,3-dichloro-5-methylphenylacetate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound is characterized by its unique substitution pattern on the phenyl ring, which includes two chlorine atoms and a methyl group. This structural configuration may influence its biological interactions and reactivity.
The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. The presence of chlorine atoms enhances its binding affinity, potentially modulating cellular processes such as enzyme inhibition and receptor activation. The exact molecular targets and pathways involved can vary based on the context of its application.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in pharmaceutical applications.
- Enzyme Inhibition : It has been utilized in studies involving enzyme inhibition, indicating potential therapeutic applications in diseases where enzyme modulation is beneficial.
- Cytotoxic Effects : Investigations into its cytotoxic effects have shown varying results depending on concentration and cell type, suggesting a need for careful dosage consideration in therapeutic contexts .
Table 1: Biological Activity Summary
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Potential activity against pathogens | |
| Enzyme Inhibition | Inhibitory effects on specific enzymes | |
| Cytotoxicity | Varies by concentration and cell type |
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition of bacterial growth at specific concentrations.
- Enzyme Interaction Studies : Research focused on the compound's ability to inhibit specific enzymes linked to metabolic pathways in cancer cells. The findings suggested that this compound could serve as a lead compound for developing new cancer therapeutics.
- Cytotoxicity Assessment : A cytotoxicity assessment was conducted using different cancer cell lines. The results showed that at lower concentrations, the compound exhibited selective cytotoxicity towards certain types of cancer cells while sparing normal cells, highlighting its potential in targeted cancer therapy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
